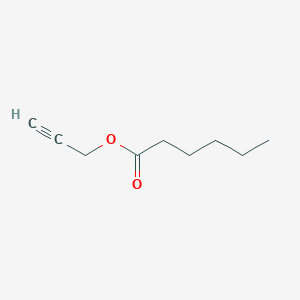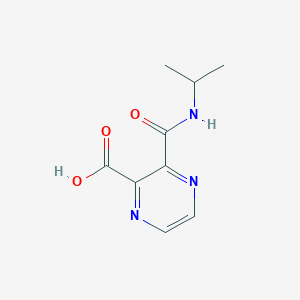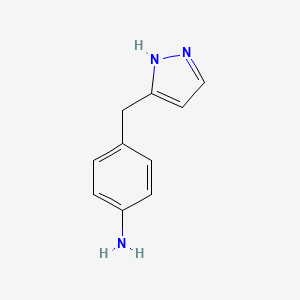
4-((1H-pyrazol-5-yl)methyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1H-pyrazol-5-yl)methyl)aniline is a compound that features a pyrazole ring attached to a benzene ring through a methylene bridge. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-pyrazol-5-yl)methyl)aniline typically involves the reaction of 4-chloromethyl aniline with 1H-pyrazole in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-((1H-pyrazol-5-yl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are used under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
4-((1H-pyrazol-5-yl)methyl)aniline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-((1H-pyrazol-5-yl)methyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-((1H-pyrazol-1-yl)methyl)aniline
- 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline
- 5-(1-phenyl-1H-pyrazole-4-yl)-nicotinamide derivatives
Uniqueness
4-((1H-pyrazol-5-yl)methyl)aniline is unique due to its specific substitution pattern and the presence of both aniline and pyrazole moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-(1H-pyrazol-5-ylmethyl)aniline |
InChI |
InChI=1S/C10H11N3/c11-9-3-1-8(2-4-9)7-10-5-6-12-13-10/h1-6H,7,11H2,(H,12,13) |
InChI Key |
FGINDDUJOCWJLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-[2-[[5-methoxy-4-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-nitrophenyl]-methylamino]ethyl]-N-methylcarbamate](/img/structure/B13988588.png)
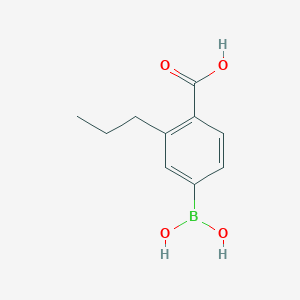
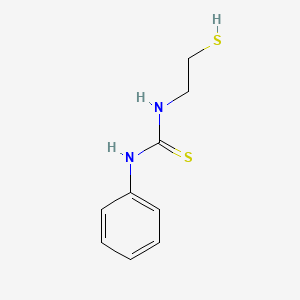
![5-Bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione](/img/structure/B13988599.png)
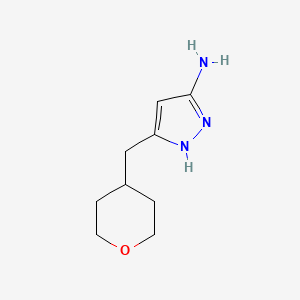
![1-Oxaspiro[4.5]decane](/img/structure/B13988614.png)
![3-[(3-Anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)amino]-3-oxopropanoic acid](/img/structure/B13988616.png)
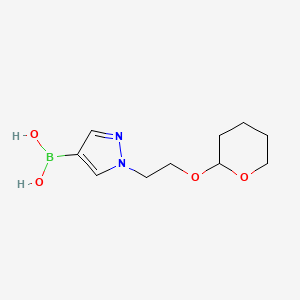
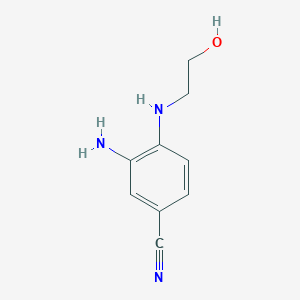
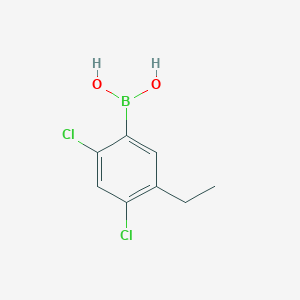
![[4-Fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid](/img/structure/B13988653.png)
![2-[(2-Chloropyridin-4-yl)oxy]-1-(oxan-4-yl)ethan-1-one](/img/structure/B13988654.png)
